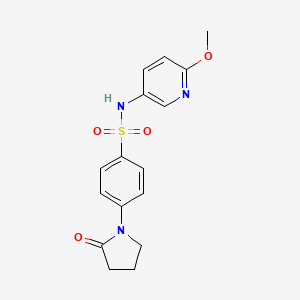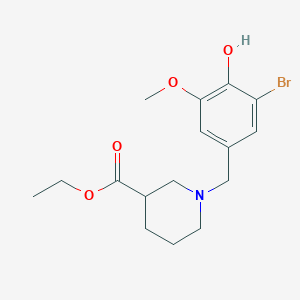
4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide, also known as HNOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HNOB is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is not fully understood, but studies have suggested that it works by inducing oxidative stress in cancer cells. This compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and ultimately, apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes. This compound has also been shown to have anti-inflammatory properties, and can reduce the production of inflammatory cytokines in the body. Additionally, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to using this compound in lab experiments. For example, this compound can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
将来の方向性
There are many potential future directions for research on 4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide. One area of interest is in the development of new cancer therapies based on this compound. Researchers could explore the use of this compound in combination with other anti-cancer drugs, or investigate its potential as a standalone therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify its molecular targets. This could lead to the development of more targeted and effective cancer therapies. Finally, researchers could explore the potential applications of this compound in other areas of scientific research, such as diabetes and neurodegenerative diseases.
合成法
The synthesis of 4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide in the presence of acetic acid. The reaction proceeds via a condensation reaction, resulting in the formation of this compound as a yellow solid. The purity of the compound can be determined using various analytical techniques, including thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity, and can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-amino-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O4/c11-9(8-10(12)16-21-15-8)14-13-4-5-3-6(17(19)20)1-2-7(5)18/h1-4,18H,(H2,11,14)(H2,12,16)/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQAWMKTQZLIQL-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN=C(C2=NON=C2N)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N=C(/C2=NON=C2N)\N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B6027281.png)
![2-({[5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6027287.png)
![2-(cyclopropylmethyl)-7-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B6027294.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B6027300.png)

![5-(2,5-dichlorophenyl)-N-{4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B6027307.png)
![1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B6027315.png)
![7-[3-(2-oxotetrahydrofuran-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6027340.png)
![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6027344.png)
![N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B6027347.png)

![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6027356.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine](/img/structure/B6027364.png)
